Cas no 330202-30-7 (6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline)
![6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline structure](https://ja.kuujia.com/scimg/cas/330202-30-7x500.png)
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline 化学的及び物理的性質
名前と識別子
-
- (4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl)(2-chlorophenyl)methanone
- AKOS000638721
- Z276546728
- CBMicro_035507
- F0358-0100
- 330202-30-7
- 6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
- BIM-0035415.P001
- Oprea1_024883
- Oprea1_229410
- [4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-chlorophenyl)methanone
- 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline
-
- インチ: 1S/C25H20BrClN4O/c26-18-10-11-22-20(16-18)23(17-6-2-1-3-7-17)29-25(28-22)31-14-12-30(13-15-31)24(32)19-8-4-5-9-21(19)27/h1-11,16H,12-15H2
- InChIKey: NBXAJAGXOOOMPT-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C1C=CC=CC=1)N=C(N=2)N1CCN(C(C2C=CC=CC=2Cl)=O)CC1
計算された属性
- せいみつぶんしりょう: 506.05090g/mol
- どういたいしつりょう: 506.05090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 639
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 49.3Ų
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0358-0100-5mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-20mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-30mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-20μmol |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-2μmol |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-2mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-3mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-25mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-4mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0358-0100-50mg |
6-bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline |
330202-30-7 | 90%+ | 50mg |
$160.0 | 2023-07-28 |
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline 関連文献
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazolineに関する追加情報
Introduction to 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline (CAS No. 330202-30-7)
6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 330202-30-7, belongs to the quinazoline class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its bromine substituent, piperazine moiety, and chlorobenzoyl group, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The quinazoline core is a prominent pharmacophore in medicinal chemistry, known for its role in various bioactive molecules such as antiviral, anticancer, and antimicrobial agents. The presence of a bromo group at the 6-position of the quinazoline ring enhances its reactivity and serves as a handle for further chemical modifications. Additionally, the 4-(2-chlorobenzoyl)piperazin-1-yl substituent introduces a nitrogen-rich heterocycle that is often associated with enhanced binding affinity to biological targets. This combination of structural elements makes 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline a promising candidate for exploring novel pharmacological mechanisms.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. Quinazoline derivatives have been extensively studied due to their ability to modulate enzyme activity and interfere with signaling pathways critical for tumor growth and survival. The 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline molecule exhibits potential as an inhibitor of several kinases, including tyrosine kinases and serine/threonine kinases, which are frequently overexpressed in various malignancies. Preclinical studies have demonstrated that such derivatives can disrupt aberrant signaling cascades, leading to growth inhibition and apoptosis in cancer cell lines.
The chlorobenzoyl group in the molecule is particularly noteworthy, as it can participate in hydrogen bonding interactions with biological targets. This feature is crucial for optimizing binding affinity and selectivity, which are key factors in drug design. Furthermore, the piperazine ring contributes to the compound's solubility and bioavailability, making it more amenable for formulation into pharmaceutical products. The integration of these structural elements into a single molecule underscores the importance of rational drug design in developing effective therapeutics.
Advances in computational chemistry and high-throughput screening have accelerated the discovery of novel bioactive compounds like 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline. Molecular docking studies have revealed that this compound can bind to the active sites of target enzymes with high precision, suggesting its potential as a lead compound for further optimization. Additionally, structure-based drug design approaches have been employed to modify the scaffold of this molecule, aiming to enhance its potency and reduce off-target effects.
The synthesis of 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include bromination of the quinazoline core, introduction of the piperazine moiety via nucleophilic substitution, and coupling with the chlorobenzoyl group using palladium-catalyzed cross-coupling reactions. These synthetic strategies highlight the interplay between organic chemistry principles and modern catalytic methods in constructing complex molecular architectures.
Recent publications have highlighted the therapeutic potential of quinazoline derivatives in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems has opened new avenues for treating neurodegenerative conditions. For instance, studies have shown that certain quinazoline-based molecules can inhibit acetylcholinesterase activity, which is relevant for managing cognitive decline in patients with Alzheimer's disease. The structural diversity of quinazolines allows for tailoring their properties to address specific neurological targets.
The pharmacokinetic profile of 6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline is another critical aspect that needs thorough investigation. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) must be carefully evaluated to assess its suitability for clinical development. Preclinical pharmacokinetic studies have provided insights into how this compound behaves within biological systems, guiding decisions on dosing regimens and formulation strategies.
In conclusion,6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in oncology, neurology, and other therapeutic areas make it a compelling candidate for further investigation. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, this compound will likely play an important role in shaping future drug discovery efforts.
330202-30-7 (6-Bromo-2-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline) 関連製品
- 877816-19-8(N'-benzyl-N-2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethylethanediamide)
- 1698673-59-4(tert-butyl N-3-bromo-2-(2-methoxyethoxy)-2-methylpropyl-N-ethylcarbamate)
- 1286697-85-5(N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)
- 477549-30-7(4-(3-Aminocarbonylphenyl)phenol)
- 946333-13-7(1-(4-bromophenyl)methyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1342597-96-9(3-(1,4-diazepan-1-yl)-1,1,1-trifluoropropan-2-ol)
- 41614-16-8(4-Chloro-3-nitrobenzanilide)
- 7471-65-0(1,2-Dimethylquinazolin-4(1H)-one)
- 1807105-18-5(Ethyl 2-chloro-3-methyl-5-nitrophenylacetate)
- 2059940-62-2(6-bromo-4,7-dichloro-3-methylquinolin-8-amine)




